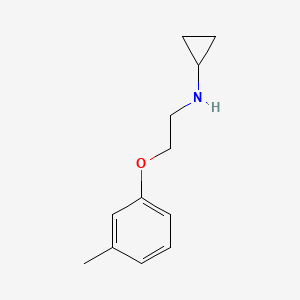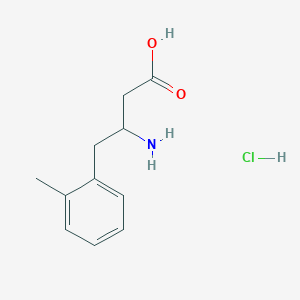![molecular formula C18H15NO4S B12111933 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is a heterocyclic compound that features a benzothiazole moiety fused with a chromanone structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one typically involves the condensation of a benzothiazole derivative with a chromanone precursor. One common method includes the use of a Knoevenagel condensation reaction, where the benzothiazole derivative reacts with a suitable aldehyde in the presence of a base such as piperidine in ethanol solvent . The reaction conditions often require refluxing the mixture for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as using environmentally benign solvents and catalysts, can make the process more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to modify the chromanone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or amines.
Aplicaciones Científicas De Investigación
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Mecanismo De Acción
The mechanism of action of 4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The compound’s structure allows it to bind to active sites of enzymes or receptors, thereby modulating their activity . Molecular docking studies have shown that it can interact with proteins involved in cancer cell proliferation and survival .
Comparación Con Compuestos Similares
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-(4-aminophenyl)benzothiazole share structural similarities and exhibit comparable biological activities.
Chromanone Derivatives: Compounds such as 5,7-dimethoxychroman-2-one have similar core structures and are studied for their pharmacological properties.
Uniqueness
4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one is unique due to its combined benzothiazole and chromanone moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a broader range of reactions and exhibit diverse biological activities compared to simpler benzothiazole or chromanone derivatives .
Propiedades
Fórmula molecular |
C18H15NO4S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-5,7-dimethoxy-3,4-dihydrochromen-2-one |
InChI |
InChI=1S/C18H15NO4S/c1-21-10-7-13(22-2)17-11(9-16(20)23-14(17)8-10)18-19-12-5-3-4-6-15(12)24-18/h3-8,11H,9H2,1-2H3 |
Clave InChI |
MOBZMXQSPFMGFU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C(CC(=O)O2)C3=NC4=CC=CC=C4S3)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-chloro-N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]benzamide](/img/structure/B12111851.png)
![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![3-(3-fluorophenyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-imine 5,5-dioxide](/img/structure/B12111875.png)
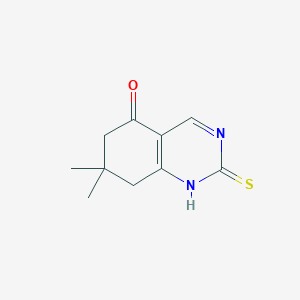
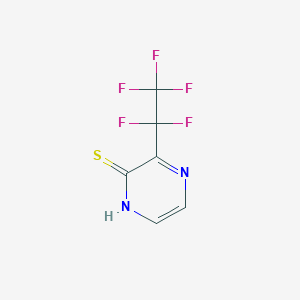
![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)
![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)
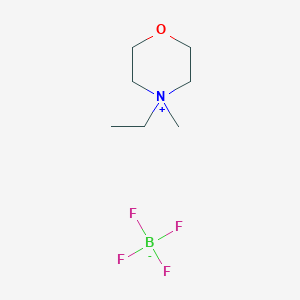
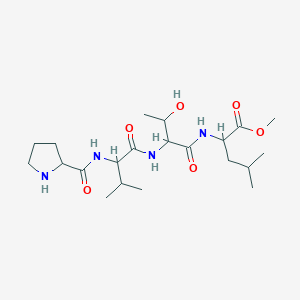
![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)

